molecular formula C32H50FeP2 B12442980 (S)-1-[(RP)-2-(Di-tert-butylphosphino)ferrocenyl]ethyldiphenylphosphine

(S)-1-[(RP)-2-(Di-tert-butylphosphino)ferrocenyl]ethyldiphenylphosphine

Cat. No.: B12442980
M. Wt: 552.5 g/mol
InChI Key: ATZJFNMPMORKIZ-IPMISBIPSA-N
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Description

(S)-1-[(RP)-2-(Di-tert-butylphosphino)ferrocenyl]ethyldiphenylphosphine is a chiral phosphine ligand that has gained significant attention in the field of organometallic chemistry. This compound is known for its ability to form stable complexes with transition metals, making it a valuable tool in various catalytic processes, particularly in asymmetric synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-[(RP)-2-(Di-tert-butylphosphino)ferrocenyl]ethyldiphenylphosphine typically involves the reaction of a ferrocene derivative with a phosphine reagent. One common method includes the use of di-tert-butylphosphine and diphenylphosphine in the presence of a suitable catalyst to facilitate the formation of the desired product . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine ligands.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

(S)-1-[(RP)-2-(Di-tert-butylphosphino)ferrocenyl]ethyldiphenylphosphine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and transition metal complexes for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various transition metal complexes that exhibit unique catalytic properties .

Mechanism of Action

The mechanism by which (S)-1-[(RP)-2-(Di-tert-butylphosphino)ferrocenyl]ethyldiphenylphosphine exerts its effects involves the coordination of the phosphine ligands to transition metals. This coordination enhances the reactivity of the metal center, facilitating various catalytic processes. The molecular targets include transition metal complexes, and the pathways involved often relate to the activation of substrates through metal-ligand interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-[(RP)-2-(Di-tert-butylphosphino)ferrocenyl]ethyldiphenylphosphine is unique due to its chiral nature and the presence of both di-tert-butylphosphino and diphenylphosphine groups. This combination provides a distinct steric and electronic environment, enhancing its effectiveness in asymmetric catalysis and other specialized applications .

Properties

Molecular Formula

C32H50FeP2

Molecular Weight

552.5 g/mol

IUPAC Name

cyclopentane;ditert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron

InChI

InChI=1S/C27H40P2.C5H10.Fe/c1-21(24-19-14-20-25(24)29(26(2,3)4)27(5,6)7)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h8-13,15-18,21,24-25H,14,19-20H2,1-7H3;1-5H2;/t21-,24?,25?;;/m0../s1

InChI Key

ATZJFNMPMORKIZ-IPMISBIPSA-N

Isomeric SMILES

C[C@@H](C1CCCC1P(C(C)(C)C)C(C)(C)C)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CCCC1.[Fe]

Canonical SMILES

CC(C1CCCC1P(C(C)(C)C)C(C)(C)C)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CCCC1.[Fe]

Origin of Product

United States

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